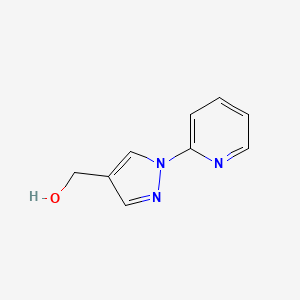

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Description

Contextualization within Pyrazole (B372694) and Pyridine (B92270) Chemistry

The chemical architecture of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is rooted in the well-established chemistries of its two core heterocyclic systems: pyrazole and pyridine.

Pyrazole: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com This structural unit is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating the pyrazole nucleus. nih.govrsc.org The broad spectrum of pharmacological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govmdpi.com The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. rsc.org

Pyridine: The pyridine ring is a six-membered aromatic heterocycle that is a fundamental component in a vast array of natural products, pharmaceuticals, and agrochemicals. Its electron-deficient nature influences its chemical reactivity and its ability to participate in various biological interactions.

The fusion of these two scaffolds into a single molecule, as seen in the pyrazolyl-pyridine framework, creates a versatile class of compounds. These molecules have attracted considerable attention as highly effective ligands in coordination chemistry and as precursors for compounds with potential therapeutic applications, including anticancer and analgesic activities. nih.gov

Significance of Hydroxymethyl Functionalization in Heterocyclic Scaffolds

The introduction of a hydroxymethyl group (-CH2OH) onto a heterocyclic core is a common and impactful strategy in chemical synthesis and drug design. This functional group can profoundly influence a molecule's properties in several ways:

Enhanced Hydrophilicity: The hydroxyl group can increase a molecule's solubility in aqueous media, which is often a critical factor for biological applications. numberanalytics.com

Pharmacophore Activity: The hydroxymethyl group can act as a pharmacophore, participating in key hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov This can lead to improved binding affinity and selectivity.

Metabolic Site: In drug metabolism, alkyl groups are often functionalized to hydroxymethyl groups as a primary metabolic step, which can then be further oxidized to carboxylic acids. nih.gov Understanding this can inform the design of molecules with desired metabolic stability.

Synthetic Handle: The hydroxymethyl group is a versatile functional group that can be easily converted into other functionalities. numberanalytics.com It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a convenient point for further molecular elaboration.

Overview of Current Research Trajectories Involving the Compound

While specific research focusing exclusively on this compound is not extensively detailed in current literature, the broader class of pyrazolyl-pyridine derivatives is the subject of significant academic and industrial inquiry. The title compound is considered a valuable synthetic intermediate for accessing these more complex and highly functionalized molecules.

Current research on related pyrazolyl-pyridine scaffolds is progressing in several key directions:

Medicinal Chemistry: Pyrazole derivatives are being investigated for a wide range of therapeutic applications. mdpi.com For instance, certain pyridyl-pyrazole-3-one derivatives and their copper complexes have been synthesized and evaluated for their in-vitro cytotoxicity against various human tumor cell lines, showing potential as anticancer agents. nih.gov

Agrochemicals: Novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and tested for their herbicidal activity. mdpi.com These studies explore how different substituents on the heterocyclic rings influence biological efficacy.

Materials Science and Catalysis: Pyrazolylpyridine compounds are widely explored as ligands in coordination chemistry. acs.org Fused pyrazole systems have been used to create chemosensors for the detection of metal ions. mdpi.com The ability of these N-heterocyclic compounds to coordinate with metal centers is crucial for developing new catalysts and functional materials.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic and industrial research involving scaffolds like this compound is the design and synthesis of novel molecules with specific, enhanced functionalities. The compound itself serves as a key building block in these endeavors.

The overarching goals include:

Synthesis of Novel Derivatives: To develop efficient and selective synthetic routes to new pyrazolyl-pyridine derivatives for biological screening and materials science applications. mdpi.com

Exploration of Biological Activity: To investigate the potential of these new compounds as therapeutic agents, with a focus on areas like oncology and infectious diseases, or as agrochemicals such as herbicides. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: To systematically modify the pyrazolyl-pyridine scaffold and understand how structural changes affect biological activity and physicochemical properties. nih.gov This knowledge is critical for optimizing lead compounds in drug discovery.

Development of Functional Materials: To utilize the coordinating properties of the pyrazolyl-pyridine framework to create novel metal complexes for catalysis, sensing, or photophysical applications. mdpi.com

In essence, while this compound may not be the final active molecule, its role as a versatile synthetic intermediate is crucial for advancing research in these diverse chemical fields.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| General Class | Heterocyclic Alcohols, Pyridines, Pyrazoles |

Table 2: Summary of Research Applications for the Pyrazolyl-Pyridine Scaffold

| Research Area | Application / Finding | Relevant Compound Class |

|---|---|---|

| Medicinal Chemistry | Investigated as potential anticancer agents, showing cytotoxicity against human tumor cell lines. nih.gov | Pyridyl-pyrazole-3-one derivatives and their copper complexes. nih.gov |

| Agrochemicals | Evaluated for herbicidal activity against various plant species. mdpi.com | Pyrazole derivatives containing substituted phenylpyridine moieties. mdpi.com |

| Materials Science | Used as chemosensors for the nanomolar detection of metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. mdpi.com | Fused bis-pyrazolo[3,4-b:4′,3′-e]pyridines. mdpi.com |

| Coordination Chemistry | Employed as ligands for the synthesis of molybdenum(VI) complexes. acs.org | Pyrazolylpyridine ligands. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(1-pyridin-2-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZMHVAZGFQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Pyridin 2 Yl 1h Pyrazol 4 Yl Methanol

Retrosynthetic Analysis of the (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis begins by identifying the most logical disconnections.

A primary functional group interconversion (FGI) targets the hydroxymethyl group, which can be derived from a more stable precursor like a C-4 aldehyde or a corresponding carboxylic acid ester. This leads to the key intermediate, 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

The core pyrazole-pyridine framework can be disconnected in two principal ways:

Disconnection of the Pyrazole (B372694) Ring: The most common and robust method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com This suggests disconnecting the pyrazole ring to yield 2-hydrazinylpyridine and a suitable three-carbon electrophilic synthon.

Disconnection of the C-N bond between the rings: An alternative disconnection breaks the bond between the pyrazole nitrogen and the pyridine (B92270) ring. This would involve the formation of this bond, for instance, via a nucleophilic substitution reaction between a pyrazole anion and an activated pyridine derivative.

Considering efficiency and control, the first approach, building the pyrazole ring onto the pyridine moiety using 2-hydrazinylpyridine, is often the more strategically sound method. mdpi.com This precursor consolidates the pyridine component into one of the starting materials, simplifying the synthetic sequence.

Classical and Modern Synthetic Routes to the Core Pyrazole-Pyridine Framework

The construction of the central 1-(pyridin-2-yl)-1H-pyrazole structure is the cornerstone of the synthesis. This can be achieved by forming the pyrazole ring with the pyridine already attached to the hydrazine nitrogen.

Construction of the Pyrazole Ring System

The Paal-Knorr synthesis and its variations are the most widely employed methods for constructing the pyrazole ring. nih.govorganic-chemistry.org This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl substrate is critical as it determines the substitution pattern at the C-3 and C-5 positions of the pyrazole. For an unsubstituted C-3 and C-5, a malondialdehyde equivalent would be required.

Introduction of the Pyridine Moiety

The introduction of the pyridin-2-yl group at the N-1 position of the pyrazole is most efficiently achieved by using 2-hydrazinylpyridine as the hydrazine component in the Paal-Knorr synthesis. mdpi.com This strategy ensures the regioselective formation of the desired N-1 substituted pyrazole.

One effective one-pot method involves the Vilsmeier-Haack cyclization-formylation of hydrazones derived from acetophenones and 2-hydrazinylpyridine. mdpi.com In this process, the hydrazone is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both the cyclizing and formylating agent, directly yielding a 4-formyl-1-(pyridin-2-yl)pyrazole derivative. mdpi.com This approach is particularly powerful as it constructs the core framework and introduces the necessary handle for the final hydroxymethyl group in a single, efficient operation.

Regioselective Introduction of the Hydroxymethyl Group at the Pyrazole C-4 Position

The final step in the synthesis is the introduction of the hydroxymethyl group at the C-4 position of the pyrazole ring. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, preferentially at the C-4 position if C-3 and C-5 are substituted. youtube.comyoutube.com

Formylation and Subsequent Reduction Strategies

The most common and reliable method to introduce a C-4 functional group is a two-step sequence involving formylation followed by reduction.

Formylation: The Vilsmeier-Haack reaction is a highly effective method for the regioselective formylation of electron-rich heterocyclic systems, including pyrazoles. nih.gov The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C-4 position of the 1-(pyridin-2-yl)-1H-pyrazole core. mdpi.com This reaction provides the key intermediate, 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Reduction: The resulting pyrazole-4-carbaldehyde is then reduced to the target this compound. This transformation is a standard carbonyl reduction and can be accomplished using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is commonly used for this purpose due to its selectivity and operational simplicity. mdpi.com

| Step | Reaction | Reagents | Product |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

| 2 | Carbonyl Reduction | NaBH₄, MeOH | This compound |

Direct Hydroxymethylation Approaches

Direct hydroxymethylation involves the introduction of a -CH₂OH group in a single step. For aromatic and heterocyclic systems, this typically requires an electrophilic source of a hydroxymethyl cation or its equivalent.

However, the direct hydroxymethylation of pyrazoles at the C-4 position is not a commonly reported transformation. The primary challenge lies in the lack of stable and effective electrophilic hydroxymethylating reagents that are compatible with the pyrazole nucleus. While reactions like the hydroxymethylation of phenols with formaldehyde (B43269) are well-known, the reactivity profile of the electron-rich pyrazole ring differs significantly. youtube.com Potential side reactions, such as N-alkylation or polymerization under acidic conditions often required for generating the electrophile, complicate this approach. Therefore, the two-step formylation-reduction sequence remains the more practical and widely adopted strategy for synthesizing this compound.

Advanced Synthetic Techniques and Methodological Innovations

The preparation of this compound can be approached through multi-step sequences that often involve the initial construction of a functionalized pyrazole core, followed by modification of a substituent at the 4-position. Advanced synthetic methods can significantly enhance the efficiency, safety, and environmental footprint of these reaction sequences.

A plausible synthetic route commences with the formation of a pyrazole-4-carbaldehyde or a pyrazole-4-carboxylate intermediate, which is then reduced to the desired primary alcohol. The key starting materials for the pyrazole ring formation are typically a derivative of 2-hydrazinopyridine (B147025) and a suitable three-carbon synthon.

A common method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction. nih.govnih.govsemanticscholar.orgmdpi.comchemmethod.com This reaction typically involves treating a hydrazone with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). nih.govnih.govsemanticscholar.org The resulting 1,3-disubstituted-1H-pyrazole-4-carbaldehyde can then be reduced to the corresponding alcohol. For instance, 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a known compound that can serve as a direct precursor. uni.lu

Alternatively, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a commercially available intermediate that can be synthesized and then reduced to the target alcohol. sigmaaldrich.com The synthesis of such pyrazole-4-carboxylic acid esters can be achieved through a one-pot, three-component reaction involving a phenylhydrazine (B124118), a benzaldehyde, and ethyl acetoacetate, often facilitated by a catalyst. sid.ir

The final step in these sequences is the reduction of the carbonyl group of the aldehyde or the ester. This is a standard transformation in organic synthesis, and various reducing agents can be employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The synthesis of pyrazole derivatives is particularly amenable to microwave irradiation.

For the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, microwave heating can significantly shorten reaction times. researchgate.net For example, the reaction of an acetophenone (B1666503) with a substituted phenylhydrazine in DMF, followed by treatment with the Vilsmeier-Haack reagent under microwave irradiation, has been shown to produce 1-substituted phenyl-3-phenyl-1H-pyrazole-4-carbaldehydes in good yields. researchgate.net This approach could be adapted for the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

The cyclocondensation reaction to form the pyrazole ring itself can also be accelerated by microwaves. The condensation of hydrazines with 1,3-dicarbonyl compounds, a fundamental step in many pyrazole syntheses, is often more efficient under microwave irradiation.

| Reaction Step | Conventional Conditions | Microwave-Assisted Conditions | Potential Advantages |

| Vilsmeier-Haack Formylation | Heating at 60-90°C for several hours. nih.govsemanticscholar.org | Irradiation at 200-400 W for short intervals (e.g., 10-30 seconds). researchgate.net | Reduced reaction time, potentially higher yields. |

| Cyclocondensation | Refluxing in a solvent like ethanol for hours. prepchem.com | Heating in a sealed vessel at elevated temperatures for minutes. | Faster reaction rates, improved yields. |

Flow Chemistry Applications

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of pyrazoles has been successfully translated to continuous flow systems.

A key application of flow chemistry in this context would be the synthesis of the pyrazole core. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound can be performed in a flow reactor, allowing for precise control over reaction parameters and safer handling of potentially exothermic reactions. One-pot syntheses of pyrazole 4-carboxylic acid ethyl ester derivatives have been developed using magnetic ionic liquids and flow oxygen, highlighting the potential for greener and more efficient continuous processes. sid.ir

The reduction of the pyrazole-4-carbaldehyde or -carboxylate to the alcohol could also be performed in a flow setup, for example, using a packed-bed reactor with a solid-supported reducing agent. This would allow for easy separation of the product from the reagent and continuous production.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. One-pot, multi-component reactions for the synthesis of the pyrazole core are a good example of high atom economy. sid.ir

Use of Safer Solvents and Reagents : The Vilsmeier-Haack reaction traditionally uses hazardous reagents like phosphorus oxychloride. Exploring alternative, less hazardous formylating agents would be a green improvement. Additionally, using greener solvents like ethanol or even water, where possible, is preferable to chlorinated solvents. prepchem.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Catalytic amounts of acid or base are often sufficient for pyrazole synthesis. The use of recyclable catalysts, such as magnetic ionic liquids, further enhances the green credentials of a process. sid.ir

Energy Efficiency : Microwave-assisted synthesis and flow chemistry can lead to more energy-efficient processes by reducing reaction times and allowing for better temperature control. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, several parameters can be fine-tuned.

In the Vilsmeier-Haack formylation, the ratio of the Vilsmeier reagent to the hydrazone, the reaction temperature, and the reaction time are critical variables. Anhydrous conditions are often necessary to prevent the decomposition of the reagent and ensure high yields of the desired aldehyde. nih.gov

For the cyclocondensation step, the choice of solvent and catalyst (acidic or basic) can significantly impact the reaction outcome. A systematic screening of different solvents and catalysts would be necessary to identify the optimal conditions for the reaction of 2-hydrazinopyridine with the chosen 1,3-dicarbonyl precursor.

In the final reduction step, the choice of reducing agent is important. For the reduction of a pyrazole-4-carbaldehyde, mild reducing agents like sodium borohydride are often sufficient. For the reduction of a pyrazole-4-carboxylate, a more powerful reducing agent such as lithium aluminum hydride would likely be required. The temperature and work-up procedure for the reduction must be carefully controlled to avoid side reactions and ensure a high yield of the desired alcohol.

| Reaction | Key Parameters for Optimization | Desired Outcome |

| Vilsmeier-Haack Formylation | Reagent stoichiometry, temperature, time, solvent purity. | High yield of pyrazole-4-carbaldehyde, minimal side products. |

| Cyclocondensation | Solvent, catalyst, temperature, reactant concentration. | High yield and regioselectivity of the pyrazole ring formation. |

| Reduction | Choice of reducing agent, temperature, work-up procedure. | High yield of the target alcohol, complete conversion of the starting material. |

Challenges and Future Directions in Synthetic Accessibility

Despite the existence of plausible synthetic routes, several challenges remain in the efficient and scalable synthesis of this compound.

One of the primary challenges is controlling the regioselectivity during the pyrazole ring formation. The reaction of an unsymmetrical 1,3-dicarbonyl compound with 2-hydrazinopyridine can potentially lead to two different regioisomers. Developing synthetic strategies that provide high regioselectivity is an ongoing area of research.

Furthermore, the application of computational chemistry to predict reaction outcomes and guide the design of more efficient catalysts and reaction conditions is a promising future direction. The continued development and application of advanced synthetic technologies like flow chemistry and enzymatic catalysis will also play a vital role in making the synthesis of complex molecules like this compound more sustainable and scalable.

Chemical Reactivity and Derivatization Pathways of 1 Pyridin 2 Yl 1h Pyrazol 4 Yl Methanol

Reactivity of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is a versatile functional handle for a variety of chemical transformations. Its primary alcohol nature allows for esterification, etherification, oxidation, and conversion to a leaving group for subsequent nucleophilic substitutions.

The primary alcohol of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a coupling agent. A common related transformation involves the formation of sulfonate esters, such as mesylates or tosylates, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine. nih.gov This conversion not only forms an ester but also transforms the hydroxyl group into an excellent leaving group for further reactions. nih.gov Another example of esterification on a similar heterocyclic methanol (B129727) scaffold is the formation of a pivalate (B1233124) ester, which can be used as a protecting group. nih.gov

Table 1: Examples of Esterification Reactions on Analogous Pyrazole (B372694) Methanols

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Cyclopentylmethanol | Methanesulfonyl Chloride (MsCl), Et₃N | Sulfonate Ester (Mesylate) | nih.gov |

Ether derivatives can be synthesized from this compound, most commonly via the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether. This method is fundamental for attaching a variety of alkyl or aryl groups to the molecule through an ether linkage.

The oxidation of the primary hydroxymethyl group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Aldehyde Formation : To achieve the partial oxidation to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, milder reagents are required. Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for this transformation, effectively stopping the oxidation at the aldehyde stage. libretexts.org More modern reagents like Dess-Martin periodinane (DMP) offer advantages such as higher yields and milder conditions. libretexts.org

Carboxylic Acid Formation : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. uni.lu Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent). researchgate.netethernet.edu.et The reaction is often performed under heating or reflux to ensure the transformation goes to completion. libretexts.org Studies on isomeric (pyrazolyl)ethanols have shown that oxidation with KMnO₄ can effectively produce the corresponding pyrazole carboxylic acid. researchgate.net

Table 2: Oxidation Reagents for Primary Alcohols

| Desired Product | Reagent(s) | Reference |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | libretexts.org |

The hydroxyl group can be converted into a halogen (Cl, Br, I), creating a reactive electrophilic site for various nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this halogenation step.

The resulting 4-(halomethyl)-1-(pyridin-2-yl)-1H-pyrazole is a versatile intermediate. The halogen atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. youtube.com For instance, reaction with a thiophenol in the presence of a base like sodium hydride can yield a thioether derivative. mdpi.com This thioether can be further oxidized to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). mdpi.com This pathway is a powerful method for introducing sulfur-linked moieties. mdpi.com

Reactivity of the Pyrazole and Pyridine (B92270) Nitrogen Atoms

The molecule contains three nitrogen atoms: two in the pyrazole ring (N1 and N2) and one in the pyridine ring. The N1 position of the pyrazole is already substituted with the pyridin-2-yl group. While the N2 pyrazole nitrogen is generally unreactive towards electrophiles due to its involvement in the aromatic system, the lone pair on the pyridine nitrogen is basic and nucleophilic. acs.org

The nitrogen atom of the pyridine ring is the most probable site for N-alkylation and N-acylation reactions. Its basic nature allows it to be readily protonated by acids or attacked by electrophiles like alkyl halides or acyl halides. acs.orgacs.org This reactivity leads to the formation of positively charged N-alkyl or N-acyl pyridinium salts. Such reactions can significantly alter the electronic properties and solubility of the molecule. The formation of pyridinium salts is a common strategy in medicinal chemistry and materials science to introduce a positive charge or to modify the biological activity of a parent compound. google.com

Protonation and Basicity Studies

The basicity of this compound is influenced by the nitrogen atoms in both the pyrazole and pyridine rings. Pyrazole itself is a weak base, with the pyridine-like nitrogen (N2) being the primary site of protonation. imperial.ac.uk The pKa of the conjugate acid of pyrazole is approximately 2.5. imperial.ac.uk In contrast, pyridine is a stronger base with a pKa of its conjugate acid around 5.2. imperial.ac.uk

Table 1: Comparison of pKa Values of Parent Heterocycles

| Compound | pKa of Conjugate Acid | Reference |

| Pyrazole | ~2.5 | imperial.ac.uk |

| Imidazole | ~7.0 | wikipedia.org |

| Pyridine | ~5.2 | imperial.ac.uk |

This table provides the pKa values for the parent heterocyclic compounds to contextualize the expected basicity of this compound.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a key site for chemical reactions, including protonation, quaternization, and N-oxidation.

As discussed, the pyridine nitrogen is the most likely site of protonation in acidic media. This protonation can influence the reactivity of the entire molecule by altering its electronic properties.

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium salt. This reaction is a common transformation for pyridines and is expected to proceed readily for this compound upon treatment with alkyl halides. The resulting pyridinium salt would exhibit modified solubility and electronic characteristics. While specific studies on the quaternization of this exact molecule are not documented, the general reactivity of pyridines suggests this pathway is highly feasible.

The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. thieme-connect.denih.gov The N-oxidation of the pyridine ring in this compound would lead to the formation of (1-(1-oxido-pyridin-1-ium-2-yl)-1H-pyrazol-4-yl)methanol.

N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. thieme-connect.de Specifically, it increases the electron density at the C2 and C4 positions of the pyridine ring, facilitating certain substitution reactions. acs.org While direct experimental data for the N-oxidation of the target compound is not available, studies on other pyridyl-substituted heterocycles confirm the feasibility of this reaction. rsc.orgnih.gov

Electrophilic Aromatic Substitution on Pyrazole and Pyridine Rings

Electrophilic aromatic substitution is a key class of reactions for functionalizing both pyrazole and pyridine rings. The regioselectivity of these reactions is governed by the electronic nature of the substituents present on each ring.

Pyrazole Ring: The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most reactive site. nih.gov In the case of this compound, the C4 position is already substituted with a hydroxymethyl group. Therefore, electrophilic attack on the pyrazole ring would be directed to the C3 or C5 positions, though this is generally less favorable than C4 substitution. Halogenation of 1-arylpyrazoles often requires harsher conditions to substitute at positions other than C4.

Pyridine Ring: The pyridine ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene. youtube.comyoutube.com The presence of the electron-withdrawing pyrazol-1-yl group further deactivates the pyridine ring towards electrophilic attack. If substitution were to occur, it would be expected to take place at the C3 or C5 position of the pyridine ring, as these positions are less deactivated. youtube.com Halogenation of pyridines often requires high temperatures and strong Lewis acid catalysts. nih.gov

Table 2: General Conditions for Halogenation of Related Heterocycles

| Substrate Type | Reagent | Conditions | Major Product | Reference |

| 1-Arylpyrazole | NBS | CCl₄, reflux | 4-Bromo-1-arylpyrazole | nih.gov |

| Pyridine | Br₂/FeBr₃ | 300 °C | 3-Bromopyridine | youtube.com |

| Pyridine N-oxide | POCl₃/PCl₅ | Heat | 2-Chloropyridine | thieme-connect.de |

This table illustrates typical conditions for the halogenation of related heterocyclic systems, providing insight into the potential reactivity of this compound.

Nitration:

Pyrazole Ring: Nitration of 1-arylpyrazoles typically occurs at the C4 position. nih.govpjsir.org Given that this position is occupied in the target molecule, nitration of the pyrazole ring is unlikely under standard conditions. If forced, nitration might occur at the C3 or C5 position, but this would require harsh conditions.

Pyridine Ring: Nitration of pyridine is notoriously difficult and requires severe conditions, such as fuming sulfuric acid and nitric acid at high temperatures, yielding primarily 3-nitropyridine (B142982) in low yields. youtube.com The deactivating pyrazol-1-yl group would make this reaction even more challenging for this compound. Nitration of the pyridine N-oxide derivative, however, could proceed under milder conditions to yield the 4-nitro derivative. thieme-connect.de

Sulfonation:

Pyrazole Ring: Direct sulfonation of the pyrazole ring is not a commonly reported transformation.

Pyridine Ring: Sulfonation of pyridine requires even more drastic conditions than nitration and often results in very low yields of pyridine-3-sulfonic acid. youtube.com Therefore, direct sulfonation of the pyridine ring in this compound is expected to be a low-yielding and challenging process.

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the case of this compound, the pyridine nitrogen and the pyrazole ring influence the site of deprotonation.

Directed ortho-metalation (DoM) is a common phenomenon in pyridine chemistry, where a substituent directs the deprotonation to an adjacent carbon atom. clockss.org For 2-substituted pyridines, lithiation typically occurs at the C-3 position. clockss.org The pyridin-2-yl group in the target molecule can act as a directing metalating group (DMG), facilitating the removal of a proton from the pyridine ring. rsc.org The use of strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures is standard practice for such reactions to prevent side reactions. clockss.org

The pyrazole ring itself can also undergo metalation. The acidity of the C-H bonds on the pyrazole ring is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. However, the pyridine substituent at the N-1 position significantly impacts the regioselectivity of this process.

Furthermore, the hydroxymethyl group at the C-4 position of the pyrazole ring introduces another layer of complexity. The acidic proton of the alcohol can react with the organolithium reagent. This can be either a desired step, leading to an alkoxide that may influence subsequent reactions, or a competing reaction that consumes the base. Protection of the alcohol group, for instance as a silyl (B83357) ether, is a common strategy to circumvent this issue and direct the lithiation to the desired ring position.

Once the lithiated intermediate is formed, it can be quenched with a wide range of electrophiles to introduce new functional groups. This allows for the synthesis of a diverse library of derivatives.

Table 1: Potential Electrophiles for Reaction with Lithiated this compound

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., PhSSPh) | Thioether |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.govnih.gov These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent. To utilize this compound in such reactions, it first needs to be converted into a suitable coupling partner, for example, by halogenation of one of the aromatic rings.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. For instance, a brominated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids or esters to form biaryl structures. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. acs.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an organohalide. A halogenated derivative of the title compound can be reacted with a wide range of primary or secondary amines to introduce new nitrogen-containing substituents. This is a key method for synthesizing compounds with potential biological activity.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. A halogenated this compound could be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations, including click chemistry.

The presence of multiple potential reaction sites on the this compound scaffold (the pyridine ring, the pyrazole ring, and the hydroxymethyl group) necessitates careful control of reaction conditions to achieve the desired regioselectivity.

Table 2: Overview of Cross-Coupling Reactions for Derivatization

| Reaction Name | Bond Formed | Coupling Partners |

| Suzuki-Miyaura | C-C | Organoboron reagent + Organohalide |

| Buchwald-Hartwig | C-N | Amine + Organohalide |

| Heck | C-C | Alkene + Organohalide |

| Sonogashira | C-C | Terminal alkyne + Organohalide |

Stereochemical Considerations in Derivatization

While the parent molecule, this compound, is achiral, derivatization reactions can introduce stereocenters, leading to the formation of enantiomers or diastereomers.

The most direct way to introduce a stereocenter is through reactions involving the hydroxymethyl group. For example, oxidation of the alcohol to an aldehyde, followed by the addition of a Grignard or organolithium reagent, would generate a secondary alcohol with a new chiral center at the carbinol carbon. The use of chiral reducing agents or catalysts could potentially control the stereochemical outcome of such a reaction.

Furthermore, if a chiral center is introduced elsewhere in the molecule, for example, on a substituent attached to either the pyridine or pyrazole ring, the molecule will become chiral. If a second stereocenter is introduced, diastereomers can be formed. The relative stereochemistry of these diastereomers can be influenced by the reaction conditions and the nature of the existing chiral center.

In cases where a mixture of stereoisomers is produced, chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed for their separation. The absolute configuration of the separated enantiomers can be determined by methods such as X-ray crystallography or by comparison with known standards.

The stereochemistry of derivatives of this compound can have a profound impact on their biological activity and material properties. Therefore, the development of stereoselective synthetic methods is of significant importance.

Coordination Chemistry and Ligand Behavior of 1 Pyridin 2 Yl 1h Pyrazol 4 Yl Methanol

Chelation Modes and Binding Sites

Based on the structure of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol, several coordination modes can be hypothesized. However, without experimental validation from crystallographic or spectroscopic studies, these remain theoretical possibilities.

Monodentate Coordination through Pyridine-N

The pyridine (B92270) nitrogen is a common and effective donor site in coordination chemistry. It is conceivable that under certain reaction conditions, this compound could act as a monodentate ligand, binding to a metal center solely through this nitrogen atom. This mode of coordination would leave the pyrazole (B372694) and hydroxymethyl groups uncoordinated and available for further interactions or functionalization.

Bidentate Coordination involving Pyrazole-N and Pyridine-N

A frequently observed coordination mode for ligands containing both pyridine and pyrazole rings is bidentate chelation, forming a stable five-membered ring with the metal ion. In this scenario, the ligand would coordinate to a metal center using the pyridine nitrogen and one of the pyrazole nitrogens. This bidentate N,N'-coordination is a common motif in the design of functional coordination complexes.

Bridging Ligand Architectures

This compound could also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This could occur through various combinations of its donor atoms. For instance, the pyridine and one pyrazole nitrogen could bind to one metal center, while the other pyrazole nitrogen or the hydroxyl oxygen coordinates to an adjacent metal ion.

Formation of Metal Complexes with Transition Metals

The interaction of this compound with transition metals is expected to yield a variety of complexes with interesting electronic and magnetic properties. However, specific experimental details regarding the synthesis and characterization of such complexes are not available in the current body of scientific literature.

First-Row Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn)

Complexes of first-row transition metals with nitrogen- and oxygen-donor ligands are of great interest for their diverse applications in catalysis, materials science, and bioinorganic chemistry. While it is highly probable that this compound can form stable complexes with metals such as iron, cobalt, nickel, copper, and zinc, there is no specific data to populate a table of research findings. Such a table would typically include details on the metal-ligand bond lengths, coordination geometry, spectroscopic data (UV-Vis, IR, etc.), and magnetic properties, all of which are absent from the available literature for this particular compound.

| Metal Ion | Coordination Mode | Coordination Geometry | Key Findings |

| Fe | Data not available | Data not available | Data not available |

| Co | Data not available | Data not available | Data not available |

| Ni | Data not available | Data not available | Data not available |

| Cu | Data not available | Data not available | Data not available |

| Zn | Data not available | Data not available | Data not available |

Table 1. Hypothetical Data Table on First-Row Transition Metal Complexes

Second and Third-Row Transition Metal Complexes (e.g., Ru, Rh, Pd, Pt)

The coordination chemistry of ligands bearing pyridine and pyrazole moieties with second and third-row transition metals has been an active area of research, leading to complexes with interesting catalytic and biological properties.

Complexes of Ruthenium(II) with pyrazolyl-pyridine type ligands have been synthesized and characterized. For instance, Ru(II) complexes containing 2-(3-pyrazolyl)pyridine and dimethyl sulfoxide (B87167) (DMSO) have been investigated as catalysts for nitrile hydration. researchgate.net The coordination environment around the ruthenium center can be influenced by the reaction conditions, with the pyrazolyl-pyridine ligand capable of acting as either a monodentate or a bidentate ligand. researchgate.net Pincer-type ligands incorporating two protic pyrazole groups and a central pyridine ring form well-defined ruthenium(II) complexes. nih.gov These complexes can undergo deprotonation of the pyrazole units, demonstrating the ligand's versatility and the potential for metal-ligand cooperation in catalytic reactions. nih.gov

Rhodium(III) complexes with pyrazole-based ligands have also been explored for their potential antitumor activities. researchgate.net For example, Rhodium(III) complexes with 2-(1H-pyrazol-1-yl)pyrimidine ligands have been synthesized and structurally characterized, highlighting the coordination of the pyrazole and pyrimidine (B1678525) nitrogen atoms to the rhodium center. researchgate.net

Palladium(II) and Platinum(II) complexes with pyridine-pyrazole ligands have been studied for their potential applications, including cytotoxic activity and catalysis. The reaction of ligands such as 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid with Pd(II) and Pt(II) salts yields stable complexes. researchgate.net The catalytic activity of Pd(II) complexes with water-soluble carboxylated pyridine-pyrazole ligands has been demonstrated in Suzuki coupling reactions in aqueous media. researchgate.net

High-valent Platinum(IV) complexes are often investigated as prodrugs in cancer therapy. The octahedral geometry of Pt(IV) complexes allows for the coordination of additional axial ligands, which can influence their stability and biological activity. nih.gov While specific Pt(IV) complexes of this compound are not extensively documented, the general principles of Pt(IV) chemistry suggest that oxidation of a Pt(II) precursor complex would lead to a Pt(IV) species with axial ligands derived from the oxidizing agent or solvent. nih.govresearchgate.net The pyrazolate-bridged platinum complexes also exhibit rich oxidative addition chemistry, leading to high-valent Pt(III,III), Pt(II,IV), and Pt(IV,IV) species. researchgate.net

Coordination with Lanthanide and Actinide Metals

The coordination chemistry of this compound with f-block elements is an emerging area, driven by the potential applications of these complexes in catalysis, materials science, and nuclear waste separation.

While specific studies on the coordination of this compound with lanthanides are not widely reported, related N,N,O-tridentate ligands have been used to construct near-infrared emitting lanthanide complexes. For example, a ligand incorporating a pyridine and a naphthyridinol moiety has been shown to sensitize the emission of Nd(III), Er(III), and Yb(III) ions. nih.gov This suggests that this compound, with its N,N,O donor set, could also form stable and potentially luminescent complexes with lanthanide ions.

The complexation of actinides with pyrazole-containing ligands is of significant interest for the separation of minor actinides from lanthanides in spent nuclear fuel. Acylpyrazolones, which are structurally related to the ligand of interest, have been shown to form complexes with a range of metal ions, including actinides. nih.gov The coordination of actinyl ions (AnO₂²⁺/⁺) with expanded porphyrin analogues containing pyridine and pyrrole (B145914) units has been investigated computationally, revealing insights into the bonding between the actinide center and the nitrogen donor atoms. researchgate.net These studies provide a foundation for understanding the potential coordination behavior of this compound with actinides.

Stoichiometry and Geometries of Metal-Ligand Complexes

The stoichiometry and geometry of the metal complexes formed with this compound and related ligands are dependent on the metal ion, its oxidation state, and the reaction conditions.

Typically, the ligand acts as a bidentate N,N-donor through the pyridine and one of the pyrazole nitrogen atoms. This coordination mode leads to the formation of complexes with various stoichiometries. For instance, with divalent metal ions (M²⁺), complexes with a 1:2 metal-to-ligand ratio, [M(L)₂X₂], are common, where X is a monodentate anion like a halide. In such cases, the metal center often adopts a pseudo-octahedral geometry. researchgate.netresearchgate.net

In the case of Pd(II) and Pt(II), square planar geometries are prevalent, with complexes of the type [M(L)Cl₂] being reported for similar pyridine-pyrazole ligands. researchgate.net The ligand chelates to the metal center, and the remaining coordination sites are occupied by chloride ions.

For lanthanide ions, which have higher coordination numbers (typically 8 or 9), complexes with a 1:3 metal-to-ligand ratio, [Ln(L)₃], have been observed with related tridentate N,N,O-ligands. nih.gov In these complexes, the ligand wraps around the metal ion to satisfy its coordination requirements.

The methanolic hydroxyl group on the ligand can also participate in coordination, especially with harder metal ions or under basic conditions where it can be deprotonated to form an alkoxide. This would lead to a tridentate N,N,O-coordination mode and potentially different stoichiometries and geometries.

Influence of Auxiliary Ligands on Complex Formation and Stability

For example, in ruthenium chemistry, the presence of ligands such as triphenylphosphine (B44618) (PPh₃) and carbon monoxide (CO) is common. nih.gov These ligands can stabilize the ruthenium center and influence the catalytic activity of the resulting complexes. The use of DMSO as a ligand in Ru(II) complexes has also been reported, where it can be displaced by other ligands, indicating its role as a labile auxiliary ligand. researchgate.net

In platinum chemistry, particularly for Pt(IV) complexes, the axial ligands play a crucial role in the stability and prodrug behavior of the complexes. nih.gov These are often carboxylates or hydroxides. The nature of these axial ligands can be tuned to modulate the reduction potential and the rate of release of the active Pt(II) species.

The choice of counter-anions in cationic complexes can also be considered an influence of auxiliary species. The size, charge, and coordinating ability of the anion can affect the crystal packing and, in some cases, the spin-crossover properties of the complex. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Coordination Complexes

The detailed characterization of coordination complexes of this compound relies on a combination of spectroscopic and structural techniques.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes with related pyrazole-pyridine ligands, X-ray crystallography has confirmed the coordination of the pyridine and pyrazole nitrogen atoms to the metal center. researchgate.netresearchgate.net In pseudo-octahedral complexes, the ligand typically acts as a bidentate chelate. researchgate.net For square planar Pd(II) and Pt(II) complexes, the N,N-chelation of the ligand has been established, with the remaining coordination sites occupied by other ligands like chlorides. researchgate.net The crystal structures also reveal important details about intermolecular interactions, such as hydrogen bonding involving the non-coordinating pyrazole N-H group or the methanolic hydroxyl group, which can lead to the formation of supramolecular architectures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the coordination of the ligand to the metal center.

Upon coordination, the chemical shifts of the protons and carbons of the this compound ligand are expected to change. The protons on the pyridine and pyrazole rings in proximity to the metal center typically experience a downfield shift due to the deshielding effect of the metal ion. For instance, the ¹H NMR spectra of Pd(II) and Pt(II) complexes with a similar pyridine-pyrazole ligand show distinct shifts in the aromatic proton signals upon complexation. researchgate.net

For diamagnetic complexes, such as those of Rh(III), Pd(II), and Pt(II), sharp NMR signals are usually observed. For paramagnetic complexes, the NMR spectra can be more complex with broadened and significantly shifted signals. In addition to ¹H and ¹³C NMR, other nuclei such as ¹⁹⁵Pt NMR can provide direct information about the platinum coordination sphere.

Vibrational Spectroscopy (IR, Raman) for Coordination Mode Assignment

Vibrational spectroscopy is a powerful tool for elucidating the coordination environment of a ligand upon complexation. For this compound, key vibrational modes can be monitored to determine which donor atoms are involved in bonding to a metal ion.

Upon coordination of the pyridine and/or pyrazole nitrogen atoms, characteristic shifts in the C=N and C=C stretching vibrations of the heterocyclic rings are expected. Typically, these bands, which appear in the 1400-1650 cm⁻¹ region of the infrared (IR) and Raman spectra, will shift to higher wavenumbers. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

Furthermore, the O-H stretching vibration of the methanol (B129727) group, usually observed as a broad band around 3200-3400 cm⁻¹, can indicate its involvement in coordination. If the oxygen atom coordinates to a metal center, this band is expected to shift to a lower frequency and may sharpen. The C-O stretching vibration, typically found near 1000-1050 cm⁻¹, would also be sensitive to coordination.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| ν(O-H) | ~3200-3400 | Shift to lower frequency |

| ν(C=N)pyridine | ~1590-1610 | Shift to higher frequency |

| ν(C=N)pyrazole | ~1540-1560 | Shift to higher frequency |

| ν(C-O) | ~1000-1050 | Shift to higher or lower frequency |

This table presents expected trends based on the analysis of similar pyrazole-pyridine ligands.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Electronic spectroscopy provides valuable information about the electronic transitions within the ligand and its metal complexes, shedding light on their electronic structure and photophysical properties.

The UV-Vis absorption spectrum of the free this compound ligand is expected to be dominated by π→π* transitions within the pyridine and pyrazole rings, typically observed in the ultraviolet region (< 300 nm). Upon complexation with a metal ion, new absorption bands may appear. These can be assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, depending on the nature of the metal and its oxidation state. For d-block metals, d-d transitions may also be observed in the visible region, although they are often weak.

If the resulting complexes are luminescent, emission spectroscopy can reveal details about their excited states. For instance, complexes of d⁶ and d⁸ metals like Ru(II) or Pt(II) with similar polypyridyl ligands are known to exhibit phosphorescence from triplet MLCT states. The energy of the emission can be tuned by modifying the ligand structure and the metal center.

| Transition Type | Typical Wavelength Range | Description |

| π→π | < 300 nm | Intra-ligand electronic transitions. |

| MLCT | 350-600 nm | Charge transfer from metal d-orbitals to ligand π-orbitals. |

| d-d | 400-800 nm | Transitions between metal d-orbitals (often weak). |

This table outlines the general regions for electronic transitions in complexes with similar aromatic N-heterocyclic ligands.

Thermodynamic and Kinetic Aspects of Complexation

The stability and formation kinetics of metal complexes with this compound are critical for understanding their behavior in solution. Thermodynamic stability is quantified by the formation constant (K) or the Gibbs free energy of formation (ΔG°). High formation constants indicate a strong metal-ligand interaction and a stable complex.

The chelate effect, resulting from the bidentate coordination of the pyridyl and pyrazolyl nitrogen atoms, is expected to contribute significantly to the thermodynamic stability of the complexes. The kinetics of complexation, described by the rate constants of formation and dissociation, will depend on the lability of the metal ion's coordination sphere and the steric properties of the ligand.

Supramolecular Assembly through Metal-Ligand Interactions

The multifunctional nature of this compound makes it a promising building block for the construction of supramolecular architectures. The combination of a chelating unit and an external donor group (the hydroxymethyl moiety) allows for the formation of extended structures.

Self-Assembly of Metal-Organic Frameworks (MOFs) Precursors

While not a typical multitopic linker for direct MOF synthesis due to its limited connectivity, this compound can act as a precursor for creating more complex building blocks. For instance, the hydroxymethyl group could be functionalized to introduce additional coordinating groups, thereby increasing its potential to form porous, three-dimensional frameworks. Alternatively, it can act as a modulating ligand in MOF synthesis, influencing the final topology and properties of the material.

Coordination Polymers and Discrete Metallocycles

The ligand is well-suited for the self-assembly of coordination polymers and discrete metallocycles. The bidentate N,N-chelation can form the primary structural motif, while the hydroxymethyl group can engage in intermolecular hydrogen bonding, directing the assembly of one-dimensional chains or two-dimensional sheets.

In the presence of suitable metal ions and ancillary ligands, the formation of discrete metallocycles, such as metallo-rectangles or -squares, is also conceivable. The geometry of these structures would be dictated by the preferred coordination number of the metal ion and the bite angle of the this compound ligand.

Catalytic Applications of 1 Pyridin 2 Yl 1h Pyrazol 4 Yl Methanol Derived Complexes

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Ligands based on the pyrazole-pyridine scaffold are widely employed due to their versatile coordination chemistry, which allows for the fine-tuning of a metal center's electronic and steric properties. nih.gov

Ligand Design for Transition Metal Catalyzed Organic Transformations

The design of ligands is crucial for effective transition metal catalysis. The (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol ligand offers a bidentate N,N-coordination site through its pyridine (B92270) and pyrazole (B372694) rings, which is a common feature in many successful catalysts. The methanol (B129727) group (-CH₂OH) at the 4-position of the pyrazole ring could potentially act as a hemilabile arm or be functionalized further to create more complex ligand architectures, such as tridentate or tetradentate systems. This functional handle could also influence catalyst solubility or participate in secondary coordination sphere interactions. However, a detailed investigation into how these specific design features of this compound impact catalytic transformations has not been reported in the available literature.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental transformations in organic synthesis. Metal complexes featuring pyrazolyl-pyridine ligands have been explored as catalysts in this domain. For instance, the synthesis of various pyrazol-4-yl-pyridine derivatives often employs palladium-catalyzed Suzuki coupling reactions to form the core C-C bond between the pyridine and pyrazole-boronic ester precursors.

Despite the use of cross-coupling methods to synthesize the parent scaffold, there are no specific studies available that report on the catalytic activity of complexes derived from this compound in Suzuki, Heck, Sonogashira, or other cross-coupling reactions.

Hydrogenation and Dehydrogenation Reactions

Catalytic hydrogenation and dehydrogenation are critical processes in both bulk and fine chemical synthesis. Ruthenium and iridium complexes bearing various pyrazolyl-pyridine ligands have shown significant activity in the acceptorless dehydrogenation of alcohols and the dehydrogenation of formic acid. nih.gov The protic nature of the pyrazole N-H group in some of these ligands is often implicated in facilitating these reactions through metal-ligand cooperation.

A review of the literature reveals no specific data on the application of this compound-derived complexes in either hydrogenation or dehydrogenation catalysis.

Oxidation and Reduction Catalysis

The field of oxidation catalysis often utilizes transition metal complexes to mimic biological enzymes. In one study, copper complexes formed in situ with various pyrazole-based ligands were used to mimic the activity of catechol oxidase, an enzyme that oxidizes catechols to quinones. While this compound itself was not used, a structurally related ligand, (3,5-dimethyl-1H-pyrazol-1-yl)methanol, was part of a study on the biomimetic oxidation of catechol. The catalytic activity was found to be dependent on the ligand structure, the metal salt used, and the solvent.

No data tables of detailed research findings for the catalytic activity of this compound complexes in oxidation or reduction catalysis are available.

Asymmetric Catalysis and Enantioselective Transformations

Asymmetric catalysis, which generates chiral products, is of paramount importance in the pharmaceutical industry. The development of chiral ligands is key to this field. Pyridine-containing chiral ligands, such as pyridine-oxazolines (PyOx), are well-established for their effectiveness in a wide range of enantioselective reactions. The general strategy involves creating a chiral environment around the metal center that directs the transformation to favor one enantiomer over the other.

There are currently no published studies on the design of chiral variants of this compound or their application in asymmetric catalysis.

Electrocatalysis and Photocatalysis

The unique electronic properties of pyridinyl-pyrazolyl ligands make their metal complexes suitable for mediating electron transfer processes in electrocatalytic and photocatalytic applications, particularly for energy conversion and chemical synthesis.

Fuel Production and Energy Conversion

A major focus of catalysis research is the development of systems for producing chemical fuels from abundant resources like water. Metal complexes with polypyridyl and related nitrogen-containing heterocyclic ligands have shown significant promise as catalysts for the hydrogen evolution reaction (HER), where protons are reduced to produce hydrogen gas (H₂). nih.govnih.gov

Complexes of earth-abundant metals like cobalt and nickel with pyridyl-containing ligands can catalyze the electrochemical reduction of protons from water, often with high efficiency. berkeley.edunih.gov The catalytic performance is typically evaluated by electrochemical methods such as cyclic voltammetry and controlled-potential electrolysis. Key metrics include the overpotential (the extra potential required to drive the reaction) and the turnover frequency (TOF), which measures the catalyst's speed. rsc.org

Furthermore, related protic pyrazole complexes of iridium and ruthenium have been investigated for the dehydrogenation of formic acid (HCOOH), which is considered a safe and convenient liquid carrier for hydrogen storage. nih.govrsc.orgrsc.org In these systems, the pyrazole's N-H group can participate in the catalytic cycle by facilitating proton transfer. nih.gov

Table of Performance for Related Pyridinyl-Pyrazolyl Electrocatalysts in Fuel Production

| Catalyst/Complex | Reaction | Metal | Key Performance Metric |

|---|---|---|---|

| [(PY5Me₂)MoO]²⁺ | Water Reduction (HER) | Mo | TOF > 8,500 mol H₂/mol catalyst/hr |

| [NiL₂] (L = Pyridyl aroyl hydrazone) | Proton Reduction (HER) | Ni | TOF = 7,040 s⁻¹ at 0.42 V overpotential nih.govnih.gov |

| [TpMeMeCuCl(H₂O)] on Glassy Carbon | Water Reduction (HER) | Cu | Overpotential of 120 mV for 10 mA cm⁻² current density rsc.org |

Organic Electrosynthesis

Organic electrosynthesis is a green chemistry methodology that uses electricity to drive chemical reactions, replacing conventional and often hazardous redox reagents. rsc.orgrsc.org Complexes of this compound could serve as mediators or catalysts in such transformations.

The electrochemical synthesis of pyrazole derivatives themselves is an area of active research. rsc.orgresearchgate.net For example, pyrazoles can be synthesized via the electrochemical oxidation of pyrazolines. rsc.orgrsc.org In such processes, a metal complex catalyst could facilitate the electron transfer at lower potentials, thereby increasing the energy efficiency and selectivity of the reaction. The pyridinyl-pyrazolyl ligand framework is well-suited for stabilizing different oxidation states of a central metal ion, a key requirement for an effective redox mediator.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new, more efficient ones. For complexes of this compound, mechanistic studies would focus on identifying the key intermediates and transition states involved in the transformation.

A general catalytic cycle for a cross-coupling reaction, for instance, typically involves three main steps: youtube.com

Oxidative Addition: The metal center of the catalyst inserts into a substrate bond, increasing its oxidation state.

Transmetalation or Ligand Exchange: A second substrate coordinates to the metal center.

Reductive Elimination: The desired product is formed and released from the metal center, which returns to its initial oxidation state, thus closing the catalytic loop. youtube.com

In the context of the hydrogen evolution reaction catalyzed by related pyridyl aroyl hydrazone complexes, mechanistic studies combining experiments and computational calculations have suggested a ligand-centered pathway. nih.govnih.gov This means that the ligand itself is actively involved in the bond-making and bond-breaking steps, acting as a proton relay or a redox-active participant. Similarly, in the dehydrogenation of alcohols catalyzed by pincer-type iridium and ruthenium complexes, the ligand is not a passive spectator but plays a crucial role in proton transfer steps, often through a metal-ligand bifunctional mechanism. acs.org For protic pyrazole ligands, the N-H group can act as a proton shuttle, which can be essential for the catalytic cycle to proceed efficiently. nih.gov

Elucidation of Active Species

Understanding the precise nature of the catalytically active species is fundamental to optimizing reaction conditions and designing more efficient catalysts. For complexes derived from pyridinyl-pyrazolyl ligands, a combination of kinetic studies, poisoning experiments, and computational modeling is typically employed to identify the true catalyst.

In many catalytic cycles involving related palladium complexes, kinetic analyses have demonstrated a first-order rate dependence on both the metal concentration and the substrate. rsc.org However, deviations from linearity in kinetic plots, coupled with poisoning experiments using agents like mercury, sometimes suggest a mixed homogeneous and heterogeneous pathway. rsc.org Despite this, in-situ catalyst recycling experiments often point towards a dominant, molecularly defined active species, underscoring the robustness of the ligand framework in maintaining a homogeneous catalytic environment. rsc.org

For many transformations, it is proposed that a coordinatively unsaturated pyrazolato complex functions as the key catalytically active species. nih.gov This is often achieved through the deprotonation of a protic pyrazole unit, which can enhance the electron-donating ability of the ligand and create a vacant coordination site on the metal center necessary for substrate binding and activation. nih.gov Computational studies have further illuminated these pathways, suggesting that the pyrazole moiety can actively participate in the reaction mechanism through metal-ligand cooperation. nih.gov For instance, in dehydrogenation reactions, the pyrazole unit may not directly abstract a hydride but can facilitate the process in a concerted manner with the metal center. nih.gov The presence of a non-coordinating or weakly coordinating counteranion is also crucial, as it can be displaced to generate the active species.

Reaction Intermediate Characterization

The direct observation and characterization of reaction intermediates are challenging due to their typically short lifetimes and high reactivity. nih.gov However, advanced spectroscopic techniques have made significant strides in trapping and identifying these elusive species, providing invaluable mechanistic insights.

For catalytic systems involving pyridinyl-pyrazolyl type ligands, mass spectrometry-based methods, particularly action spectroscopy, have emerged as powerful tools. rsc.org Techniques like infrared multiphoton dissociation (IRMPD) spectroscopy can be applied to intermediates that are directly sampled from a reaction mixture and isolated in the gas phase within a mass spectrometer. nih.govrsc.org This allows for the structural characterization of ionic intermediates without the interference of solvent or counterions. nih.gov

For example, in cross-coupling reactions, key intermediates such as oxidative addition products, transmetalation complexes, and species undergoing reductive elimination could potentially be studied this way. By comparing the experimental vibrational spectra of trapped ions with those predicted by theoretical calculations (e.g., Density Functional Theory), a definitive structural assignment of the intermediate can be made. While low-temperature NMR spectroscopy is effective for characterizing more stable intermediates like some pre-catalysts or resting states, the highly reactive nature of many catalytic intermediates makes them inaccessible by this method. nih.gov Gas-phase spectroscopic techniques, therefore, provide a critical window into the mechanistic steps of catalytic cycles driven by these complexes. nih.gov

Tunability of Catalytic Performance through Ligand Modification

A significant advantage of the this compound framework is the ease with which its structure can be modified to tune catalytic performance. Steric and electronic parameters can be systematically altered by introducing substituents on either the pyridine or the pyrazole ring, or by modifying the methanol group.

Electronic effects also play a crucial role. The installation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ligand backbone directly influences the electron density at the metal center. This, in turn, affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. In Suzuki-Miyaura reactions, palladium complexes bearing pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated that tuning these electronic properties is key to achieving high activity with a range of aryl halides. figshare.com Similarly, in dehydrogenation catalysis, increasing the acidity of a protic pyrazole arm of the ligand can be critical for facilitating proton transfer steps, leading to improved catalytic rates. nih.gov

The strategic placement of functional groups can also introduce secondary interactions or cooperative effects. For example, introducing a pendant pyridyl group on the pyrazole unit has been shown to improve catalytic activity in the dehydrogenation of formic acid by creating a proton relay through hydrogen bonding in the second coordination sphere. nih.gov This highlights the sophisticated and highly tunable nature of these ligand systems.

The table below summarizes the impact of ligand modifications on catalytic outcomes in related pyridinyl-pyrazolyl systems.

| Ligand Modification | System/Reaction | Observed Effect | Reference |

| Increased Steric Bulk (e.g., iPr-pyrazole) | Pd-catalyzed α-Arylation | Increased TOF, enhanced stability | rsc.org |

| Methylene Linker Introduction | Pd-catalyzed Suzuki-Miyaura | Release of steric strain, high activity | figshare.com |

| Increased Acidity of Protic Pyrazole | Ru-catalyzed Formic Acid Dehydrogenation | Enhanced catalytic activity | nih.gov |

| Pendant Pyridyl Group on Pyrazole | Ir-catalyzed Formic Acid Dehydrogenation | Improved activity via proton relay | nih.gov |

| Substitution on Pyrazolyl Ring | Ethylene Polymerization | Altered catalytic activity and polymer properties | researchgate.net |

Molecular Interactions with Biological Macromolecules and Ligand Design Principles

Scaffold Relevance in Medicinal Chemistry Research

The pyridinyl-pyrazole core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. nih.govnih.gov This versatility makes compounds like (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol and its derivatives highly valuable starting points for the development of new therapeutic agents. nih.gov The presence of nitrogen atoms in both the pyridine (B92270) and pyrazole (B372694) rings allows for a variety of non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition by biological targets. acs.org

Design of Analogs for Target Validation Studies

The structural features of this compound make it an excellent candidate for the design of analog libraries to probe the binding sites of biological targets and validate their therapeutic relevance. By systematically modifying the core structure—for instance, by altering the substitution pattern on the pyridine or pyrazole rings, or by replacing the methanol (B129727) group with other functional moieties—researchers can create a series of related compounds with varying affinities and selectivities.

For example, studies on related pyrazole derivatives have shown that the introduction of different substituents can significantly impact their biological activity. In the context of kinase inhibition, a key area of cancer research, the modification of pyrazole-based scaffolds has led to the identification of potent and selective inhibitors. nih.gov The design and synthesis of such analogs are critical for establishing a clear structure-activity relationship (SAR), which is fundamental to understanding how a molecule interacts with its target and for guiding the optimization of lead compounds.

Fragment-Based Drug Discovery Applications

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent, drug-like molecule.

The this compound scaffold is well-suited for FBDD. Its constituent parts, the pyridinyl and pyrazolyl moieties, are common fragments in known drugs and bioactive molecules. A notable example in a related system is the discovery of a new class of bacterial topoisomerase inhibitors, where a pyridylurea fragment was identified as a starting point. nih.gov This fragment was subsequently optimized by incorporating acid isosteres at the 5-position of the pyridine ring to enhance enzyme inhibition and antibacterial activity. nih.gov This demonstrates the potential of utilizing pyridinyl-containing fragments in the initial stages of drug discovery to develop novel therapeutic agents. The pyrazole scaffold itself is a cornerstone in many preclinical and clinical drug candidates, underscoring its importance in FBDD and lead optimization. nih.gov

Investigation of Binding Modes with Enzymes and Receptors

Understanding how a ligand binds to its biological target at the molecular level is paramount for rational drug design. Several powerful techniques are employed to elucidate the binding modes of compounds like this compound and its analogs.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography provides a high-resolution, three-dimensional snapshot of a ligand bound to its protein target. nih.govnih.gov This technique allows for the direct visualization of the interactions between the ligand and the amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov